3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine
Description
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine is a halogenated aromatic compound featuring a pyridine core substituted with methyl groups at the 2- and 6-positions and a phenoxy group at the 3-position. The phenoxy moiety is further substituted with bromine and chlorine atoms at the 4- and 2-positions, respectively. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence its reactivity and applications in organic synthesis or materials science.
Properties
Molecular Formula |
C13H11BrClNO |
|---|---|
Molecular Weight |
312.59 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C13H11BrClNO/c1-8-3-5-12(9(2)16-8)17-13-6-4-10(14)7-11(13)15/h3-7H,1-2H3 |
InChI Key |
ASHYONVWXAWOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromo-2-chlorophenol
A key intermediate, 4-bromo-2-chlorophenol , is synthesized by selective bromination of 2-chlorophenol . According to a patented process:
- The bromination is performed either in melt or solvent phase, initially at low temperatures (around 0 °C) to control regioselectivity.
- The temperature is gradually increased (up to 60 °C) during the reaction to accommodate the melting point rise of the reaction mixture.
- The reaction employs catalytic amounts (1–10% by weight, preferably 3–6%) of ammonium or tertiary amine salts (e.g., trimethylamine hydrochloride) to suppress undesired isomer formation.
- This process yields 4-bromo-2-chlorophenol with excellent purity and minimal formation of 2,6-isomers.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-chlorophenol |
| Brominating agent | Bromine (Br2) |
| Catalyst | Tertiary amine hydrochlorides (3–6 wt%) |
| Temperature range | 0 to 60 °C (initially 0 °C) |
| Reaction medium | Melt or solvent |
| Product purity | High purity, minimal isomers |
This method is industrially favorable due to its selectivity and purity of the product.
Preparation of 2,6-Dimethylpyridine Derivatives
The pyridine moiety, specifically 2,6-dimethylpyridine , is prepared through hydrogenation and dechlorination routes starting from 2,6-dimethyl-4-chloropyridine :
- The reaction is catalyzed by palladium on carbon (Pd/C) in the presence of C1–C4 alcohol solvents (ethanol preferred).
- Hydrogen pressure is maintained at 0.1–0.2 MPa, with optimal temperature between 20–55 °C (best at 35–40 °C).
- The reaction proceeds via hydrogenation dechlorination to yield 2,6-lutidine with over 99% purity after simple distillation.
- The process is environmentally friendly, with low by-product formation and catalyst recyclability.
| Parameter | Condition/Value |
|---|---|
| Starting material | 2,6-dimethyl-4-chloropyridine |
| Catalyst | Pd/C |
| Solvent | Ethanol (C1–C4 alcohols) |
| Hydrogen pressure | 0.1–0.2 MPa |
| Temperature range | 20–55 °C (optimal 35–40 °C) |
| Reaction time | ~10 hours |
| Product purity | >99% after distillation |
This method provides a high-yield, scalable route to the pyridine fragment necessary for coupling.
Coupling to Form 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine
The final step involves the formation of an ether bond between the phenol and the pyridine ring:
- The phenolic hydroxyl of 4-bromo-2-chlorophenol is reacted with the 3-position of 2,6-dimethylpyridine or its derivatives under nucleophilic aromatic substitution or Ullmann-type coupling conditions.
- While exact detailed synthetic protocols specific to this compound are scarce, analogous diaryl ether syntheses often employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification) or classical Williamson ether synthesis using base-mediated substitution.
- Literature on related quinolone diaryl ethers suggests that palladium-catalyzed coupling with boronic acids or halides under mild conditions yields high purity products.
| Step | Typical Conditions | Notes |
|---|---|---|
| Coupling method | Pd-catalyzed etherification or Williamson ether synthesis | Requires base, solvent, catalyst |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh3)4) | Facilitates C–O bond formation |
| Base | K2CO3 or similar | Deprotonates phenol |
| Solvent | DMF, toluene, or dioxane | Polar aprotic solvents preferred |
| Temperature | 50–100 °C | Moderate heating |
| Reaction time | Several hours | Monitored by HPLC or TLC |
Summary Table of Preparation Methods
Research Findings and Notes
- The selective bromination method for phenol derivatives avoids formation of unwanted isomers, which is critical for the purity of the final product.
- The hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine under mild conditions is efficient and environmentally benign, with catalyst reuse demonstrated.
- While direct literature on the coupling step for 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine is limited, related diaryl ether syntheses indicate palladium-catalyzed cross-coupling as a reliable and scalable method.
- The overall synthetic route benefits from high selectivity, mild conditions, and environmentally friendly catalysts, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyridine derivatives, including:
2,6-Dimethylpyridine (2,6-Lutidine) Chromatographic Behavior: 2,6-Dimethylpyridine exhibits symmetrical chromatographic peaks on polymer-coated Zorbax PSM 500 columns, indicating minimal interaction with residual silanol groups compared to conventional C8 columns. This suggests that the methyl groups reduce polar interactions, a property likely amplified in 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine due to its bulky phenoxy substituent . Reactivity: In Brønsted acid-base studies, 2,6-dimethylpyridine shows kinetic reactivity comparable to other bases (e.g., imidazole, pyridine). Its methyl groups slightly reduce basicity compared to unsubstituted pyridine, a trend that may extend to the target compound but with modifications due to electron-withdrawing halogen substituents .
Halogenated Pyridine Derivatives (e.g., 3-Chloro-4-trifluoromethoxy-phenylamine)
- Synthetic Utility : Bromo- and chloro-substituted pyridines are often used in nucleophilic aromatic substitution reactions. For example, 2,6-dimethylpyridine facilitates the synthesis of tert-butyl esters when paired with brominated reagents in toluene under reflux . The bromo and chloro substituents in the target compound likely enhance its electrophilicity, enabling similar reactivity in coupling reactions.
Benzylamine and 1-Naphthylamine Retention Dynamics: Unlike 2,6-dimethylpyridine, benzylamine and 1-naphthylamine exhibit broader peaks on polymer-coated columns due to stronger interactions with residual silanols. This highlights the role of steric shielding by methyl groups in improving chromatographic performance—a feature critical for analyzing structurally complex derivatives like 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine .
Comparative Data Table
Research Findings and Implications
- Chromatographic Performance: The methyl groups in 2,6-dimethylpyridine improve peak symmetry on polymer-coated columns, suggesting that 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine may exhibit similar advantages in HPLC analysis, though its halogenated phenoxy group could increase retention times .
- Reactivity Trends : Substituted pyridines with electron-withdrawing groups (e.g., Br, Cl) typically show enhanced electrophilicity. For instance, 2,6-dimethylpyridine’s reactivity with tert-butyl bromopropionate under reflux conditions (60% yield in toluene) implies that the target compound could participate in analogous reactions, albeit with modified kinetics due to steric effects .
- Limitations: Direct kinetic or thermodynamic data for 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine are scarce. Extrapolations from analogs must consider the electronic and steric impacts of its unique substituents.
Notes
- Methodological Considerations: Chromatographic studies on polymer-coated columns (e.g., Zorbax PSM 500) are critical for analyzing basic pyridine derivatives, as residual silanols can distort results .
- Synthetic Applications : Halogenated pyridines are valuable intermediates in drug discovery; the bromo and chloro substituents in the target compound may facilitate further functionalization .
- Gaps in Literature: No peer-reviewed studies directly addressing the synthesis, characterization, or applications of 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine were identified. Future work should prioritize experimental validation of its properties.
Biological Activity
3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that contributes to its interaction with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects.
Chemical Structure and Properties
- Molecular Formula : C12H10BrClN
- Molecular Weight : 292.57 g/mol
- Chemical Structure : The compound consists of a pyridine ring substituted with a bromo and chloro group, as well as a phenoxy group, which enhances its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer drug.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5.0 |
| A549 (lung) | 3.5 |
| HCT116 (colon) | 4.0 |
The mechanism by which 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. It may interact with specific molecular targets such as kinases or transcription factors involved in cancer cell survival.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. Results showed that treatment with the compound led to increased apoptosis rates and reduced cell viability compared to control groups.
- Antimicrobial Efficacy Assessment : In another study, the antimicrobial activity was assessed using disk diffusion methods against various pathogens. The results indicated that the compound presented a zone of inhibition significantly larger than that of standard antibiotics.
Research Findings
Recent research highlights the versatility of 3-(4-Bromo-2-chlorophenoxy)-2,6-dimethylpyridine in biological applications:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against specific viruses, although further research is needed to confirm these findings.
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes associated with disease progression, such as kinases involved in cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
